molecular formula C16H22N2O3S B2935746 10-ethoxy-3-(2-methoxyethyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702656-00-6

10-ethoxy-3-(2-methoxyethyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2935746
CAS No.: 702656-00-6
M. Wt: 322.42
InChI Key: GGJPMNCHEILAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “10-ethoxy-3-(2-methoxyethyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione” is a complex organic molecule with a molecular formula of C19H26N2O5S and a molecular weight of 394.48 . It appears to contain functional groups such as ethers and thiones, which can influence its chemical behavior.

Scientific Research Applications

Synthesis of Cyclic Dipeptidyl Ureas

A study by Sañudo et al. (2006) introduced a novel class of cyclic dipeptidyl ureas synthesized through Ugi reactions followed by stirring with sodium ethoxide, potentially useful for designing bioactive compounds or pharmaceuticals with specific protein interaction capabilities (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006).

Structural Features of Triazolobenzoxadiazocine Derivatives

Gumus et al. (2018) examined the molecular structure and theoretical (HF and DFT) studies of a triazolobenzoxadiazocine derivative, highlighting the importance of structural analysis in drug design and the development of new pharmaceutical compounds (M. K. Gumus, S. Kansız, Ercan Aydemir, N. Gorobets, N. Dege, 2018).

Opiate Activity of Benzazocin Derivatives

Research by Michne et al. (1979) on N-methyl derivatives of benzazocin-11 beta-yl alkanones uncovered compounds with novel opiate activity profiles, pointing towards the potential of such compounds in developing new analgesics (W. Michne, T. R. Lewis, S. Michalec, A. Pierson, F. Rosenberg, 1979).

Unexpected Transformations in Benzoxadiazocin Synthesis

Sedova et al. (2017) discovered unexpected transformations during the synthesis of benzoxadiazocin derivatives, which could impact the development of synthetic pathways for new chemical entities (Valentina F. Sedova, V. P. Krivopalov, O. P. Shkurko, 2017).

cGMP Phosphodiesterase Inhibitors

Takase et al. (1994) investigated quinazoline derivatives as cGMP phosphodiesterase inhibitors, offering insights into the design of selective therapeutic agents for cardiovascular diseases (Y. Takase, T. Saeki, N. Watanabe, H. Adachi, S. Souda, I. Saito, 1994).

Properties

IUPAC Name

6-ethoxy-10-(2-methoxyethyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-4-20-13-7-5-6-11-12-10-16(2,21-14(11)13)18(8-9-19-3)15(22)17-12/h5-7,12H,4,8-10H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJPMNCHEILAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3CCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.